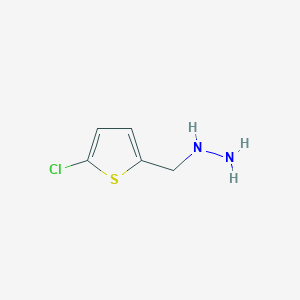
((5-Chlorothiophen-2-yl)methyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((5-Chlorothiophen-2-yl)methyl)hydrazine is a useful research compound. Its molecular formula is C5H7ClN2S and its molecular weight is 162.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitubercular Activity
Hydrazine derivatives have been evaluated for their antitubercular activity against strains of Mycobacterium tuberculosis. Modifications to the isoniazid (INH) structure, including N-substituted derivatives, have shown significant efficacy in vitro. These modifications lead to compounds with minimal inhibitory concentrations (MIC) comparable to or better than INH, indicating their potential as new leads for antitubercular compounds (Asif, 2014).
Antimicrobial Agents
The antimicrobial activity of hydrazide-hydrazone derivatives is well-documented, displaying a wide range of actions including antibacterial, antifungal, and antiprotozoal effects. This class of compounds is a focus for medicinal chemists due to their potential as versatile antimicrobial agents. Research spanning from 2010 to 2016 has highlighted their effectiveness, making them candidates for developing new antimicrobial therapies (Popiołek, 2016).
Cancer Research
Several hydrazines have been studied for their antineoplastic actions, with a focus on procarbazine (N-isopropyl-alpha-(2-methylhydrazino)-p-toluamide HCl) among others. Despite the efficacy in treating certain cancers, the carcinogenic nature of many hydrazines has led to a cautious approach in their use. The balance between therapeutic potential and carcinogenic risk is a significant area of investigation, highlighting the complexity of using hydrazines in cancer treatment (Tóth, 1996).
Environmental and Safety Concerns
Hydrazines are also noted for their environmental and safety concerns, particularly due to their toxicity and potential carcinogenicity. Studies have evaluated the occurrence, degradation, and impact of hydrazines in the environment, emphasizing the need for careful management and regulation of these compounds to mitigate their risks (Bedoux et al., 2012).
Space Propulsion
In the context of aerospace engineering, the search for safer and environmentally friendly propellants has led to an interest in green propellants as alternatives to conventional chemical propellants like hydrazine. This research direction aims to reduce the environmental and health risks associated with traditional propellants, pushing the development of ceramic microthrusters and other technologies compatible with green propellants (Markandan et al., 2018).
Eigenschaften
IUPAC Name |
(5-chlorothiophen-2-yl)methylhydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2S/c6-5-2-1-4(9-5)3-8-7/h1-2,8H,3,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRWABUCYOMVGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)CNN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60592517 |
Source


|
| Record name | [(5-Chlorothiophen-2-yl)methyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887592-42-9 |
Source


|
| Record name | [(5-Chlorothiophen-2-yl)methyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Ethyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate](/img/structure/B1320812.png)
![2,4-Dimethoxybenzo[d]thiazole](/img/structure/B1320814.png)





